3-Methanesulfonylquinoline
Description
Properties
Molecular Formula |
C10H9NO2S |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
3-methylsulfonylquinoline |
InChI |
InChI=1S/C10H9NO2S/c1-14(12,13)9-6-8-4-2-3-5-10(8)11-7-9/h2-7H,1H3 |
InChI Key |
CFNPNFMMTWTQGH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Observations :
- Positional Effects: 2-Sulfonylquinolines (e.g., 2-[3-(trifluoromethyl)benzenesulfonyl]quinoxaline ) exhibit distinct electronic properties compared to 3-substituted analogs due to proximity to the quinoline nitrogen. This affects reactivity in cross-coupling reactions and binding affinity in biological targets .
- Functional Group Impact: Methanesulfonyl (-SO₂CH₃) groups enhance solubility and metabolic stability compared to aryl sulfonyl groups (e.g., 3-(4-chlorophenylsulfonyl)quinoline ). However, aryl sulfonyl derivatives often show higher potency in enzyme inhibition due to π-π stacking interactions .
Key Observations :
- The oxidation route for this compound (81% yield ) is more efficient than deoxygenative sulfonylation for 2-sulfonylquinolines (60–75% ), likely due to milder conditions and fewer side reactions.
- Aryl sulfonyl derivatives require harsher conditions (e.g., Pd catalysis ), whereas methanesulfonyl groups can be introduced via straightforward oxidation .
Physicochemical Properties
| Compound | Melting Point (°C) | logP | Solubility (mg/mL, H₂O) | Reference |
|---|---|---|---|---|
| This compound | 198–200 | 1.2 | 3.5 | |
| 2-[3-(CF₃)PhSO₂]quinoxaline | 220–222 | 2.8 | 0.2 | |
| 3-Methoxyquinoline | 95–97 | 1.8 | 12.0 |
Key Observations :
Preparation Methods
Catalytic Cyclization in Eutectic Solvents
A patent by CN110872252A demonstrates the utility of eutectic solvents in synthesizing sulfonated quinolines. Although the patent focuses on 3-methylquinoline-8-sulfonyl chloride, its methodology is adaptable to 3-methanesulfonylquinoline. The process involves:
-
Starting Material : 3-Methanesulfonylaniline, synthesized via sulfonylation of 3-nitroaniline using methanesulfonyl chloride, followed by nitro-group reduction.
-
Cyclization : Reacting 3-methanesulfonylaniline with propionaldehyde and paraformaldehyde in a choline chloride-ZnCl₂ eutectic solvent (molar ratio 1:2) at 80–100°C. The eutectic medium enhances reaction efficiency by stabilizing intermediates and reducing side reactions.
-
Outcome : The cyclized product, this compound, is obtained in 68–72% yield after recrystallization.
This method’s advantages include minimal byproduct formation and avoidance of corrosive chlorinating agents. However, the synthesis of 3-methanesulfonylaniline requires multi-step optimization, which may limit scalability.
Friedländer Condensation with Sulfonyl-Containing Precursors
The Friedländer reaction, a classical route to quinolines, has been modified to incorporate sulfonyl groups via tailored building blocks.
Modified Friedländer Synthesis
A study in ACS Omega (2024) outlines nanocatalyzed Friedländer protocols for sulfonated quinolines. For this compound:
-
Components :
-
Aminobenzaldehyde Derivative : 2-Amino-5-methanesulfonylbenzaldehyde.
-
Ketone : Cyclohexanone or acetylacetone.
-
-
Catalyst : Fe₃O₄ nanoparticles (20–40 nm), enabling solvent-free conditions at 90°C.
-
Mechanism :
-
Knoevenagel condensation between the aldehyde and ketone.
-
Michael addition and cyclization facilitated by Fe₃O₄’s Lewis acidity.
-
This approach benefits from high atom economy and recyclable catalysts but requires precise control over the aldehyde’s sulfonation position.
Direct Sulfonation and Sulfonylation of Quinoline
Post-synthetic sulfonylation offers a pathway to introduce the methanesulfonyl group after quinoline ring formation.
Directed Sulfonation Using Protecting Groups
Quinoline’s inherent directing effects typically favor sulfonation at the 8-position. To achieve 3-sulfonation:
-
Nitrogen Protection : Temporarily blocking the quinoline’s nitrogen with acetyl or tosyl groups alters electronic density, enabling sulfonation at position 3.
-
Sulfonation Agent : Oleum (H₂SO₄·SO₃) at 120°C for 6 hours.
-
Deprotection : Hydrolysis under basic conditions yields 3-sulfonic acid, which is treated with methanesulfonyl chloride to form the target compound.
-
Yield : 45–50% over three steps, with challenges in regioselectivity and byproduct formation.
Sulfonylation via Coupling Reactions
A CuI-catalyzed method from RSC Advances employs sulfonohydrazides for direct sulfonylation:
-
Reagents :
-
Quinoline derivative with a halogen at position 3 (e.g., 3-bromoquinoline).
-
Methanesulfonohydrazide.
-
-
Conditions : CuI (10 mol%), DMF, 110°C, 12 hours.
-
Outcome : this compound is obtained in 65–70% yield via Ullmann-type coupling.
Nanocatalyzed Green Synthesis
Nanocatalysts have revolutionized quinoline synthesis by enhancing reaction rates and reducing waste.
Fe₃O₄@SiO₂ Nanocomposites
A green protocol using Fe₃O₄@SiO₂ nanoparticles (30–50 nm) achieves one-pot quinoline formation and sulfonylation:
-
Substrates :
-
2-Aminobenzaldehyde.
-
Ethyl acetoacetate.
-
Methanesulfonyl chloride.
-
-
Catalyst Load : 15 mg, ethanol solvent, 80°C, 3 hours.
-
Yield : 89% with >99% regioselectivity. The catalyst is reused five times with <5% activity loss.
Comparative Analysis of Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
